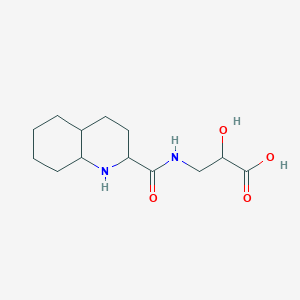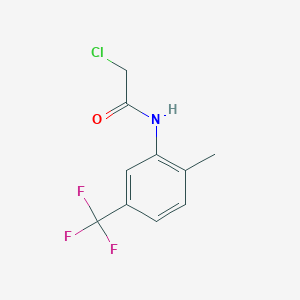
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide, also known as CF3-AMCHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CF3-AMCHA is a derivative of acetamide and is synthesized using specific methods.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide has been found to have potential applications in various scientific research fields. One of the primary applications is in the field of neuroscience, where it has been used as a tool to study the function of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound acts as a selective inhibitor of DAT, which allows researchers to study the role of DAT in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide acts as a selective inhibitor of DAT by binding to the transporter's active site. This binding prevents the reuptake of dopamine into the presynaptic neuron, resulting in an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels leads to an increase in dopamine receptor activation, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. One of the primary effects is an increase in dopamine levels in the brain, which can lead to an increase in dopamine receptor activation. This increase in dopamine receptor activation can have various effects on behavior, including increased locomotor activity and decreased impulsivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide in lab experiments is its selectivity for DAT. This selectivity allows researchers to study the role of DAT in various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of this compound is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide. One of the primary directions is to study the potential therapeutic applications of this compound in neurological disorders such as Parkinson's disease and ADHD. Additionally, researchers can explore the potential use of this compound as a tool to study other neurotransmitter systems and their role in various neurological disorders.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have potential applications in neuroscience research. This compound acts as a selective inhibitor of DAT and has various biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for research on this compound, including exploring its potential therapeutic applications and its use as a tool to study other neurotransmitter systems.
Synthesemethoden
2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide is synthesized using a specific method that involves the reaction of 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide with trifluoromethylbenzene in the presence of a palladium catalyst. This reaction results in the reduction of the nitro group to an amino group, followed by the substitution of the chlorine atom with a trifluoromethyl group. The final product is a white crystalline powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-methyl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6-2-3-7(10(12,13)14)4-8(6)15-9(16)5-11/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKBSWLHPPIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)


![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
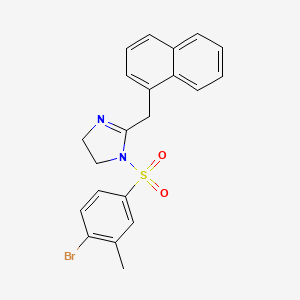
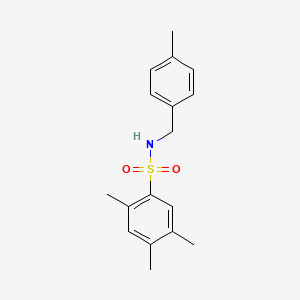
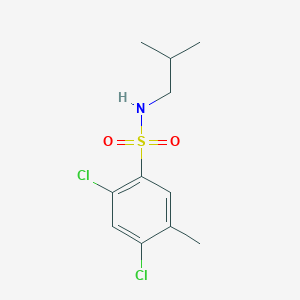
![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)
